molecular formula C23H21Cl4N3O4 B560526 (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride CAS No. 1597402-27-1

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride

Cat. No.: B560526
CAS No.: 1597402-27-1
M. Wt: 545.2 g/mol
InChI Key: MJSAOPNUSNNYQL-NTEVMMBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature, Identifiers, and Molecular Classification

The systematic nomenclature of (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups and heterocyclic systems. The compound's primary molecular formula is C₂₃H₂₁Cl₄N₃O₄, with a molecular weight of 545.2 grams per mole, representing the dihydrochloride salt form of the parent compound which has the molecular formula C₂₃H₁₉Cl₂N₃O₄. The stereochemical designation (2S) indicates the specific spatial arrangement around the chiral carbon atom in the amino acid portion of the molecule, following the Cahn-Ingold-Prelog priority rules for absolute configuration assignment.

The compound belongs to multiple chemical classification categories, reflecting its complex structural features. As documented in chemical databases, it is classified under aromatic heterocycles due to the presence of the benzoxazole ring system, aromatic cyclic structures owing to the phenyl substituents, aliphatic amines reflecting the amino acid backbone, carboxylic acids due to the propanoic acid functionality, and primary amines based on the amino group characteristics. The International Chemical Identifier (InChI) for the dihydrochloride salt is InChI=1S/C23H19Cl2N3O4.2ClH/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13;;/h1-7,9-10,18H,8,11,26-27H2,(H,29,30);2*1H/t18-;;/m0../s1, which provides a standardized computational representation of the molecular structure.

The compound's classification within the benzoxazole family is particularly significant, as benzoxazoles represent a crucial class of heterocyclic compounds characterized by the fusion of benzene and oxazole rings. The oxazole component contributes a five-membered ring containing both nitrogen and oxygen heteroatoms, while the benzene ring provides aromatic stability and potential sites for further functionalization. This structural framework has been extensively studied for its ability to confer diverse biological activities, making benzoxazole derivatives valuable scaffolds in medicinal chemistry research. The specific substitution pattern in this compound, featuring amino groups at strategic positions on the benzoxazole ring and chlorine atoms on the phenyl ring, represents a carefully designed molecular architecture that optimizes both chemical stability and biological activity.

Chemical Identifier Value
Molecular Formula (dihydrochloride) C₂₃H₂₁Cl₄N₃O₄
Molecular Formula (free base) C₂₃H₁₉Cl₂N₃O₄
Molecular Weight (dihydrochloride) 545.2 g/mol
Molecular Weight (free base) 472.3207 g/mol
InChIKey MJSAOPNUSNNYQL-NTEVMMBTSA-N
Chemical Abstracts Service Number 1597402-27-1 (dihydrochloride)
Chemical Abstracts Service Number 1037592-40-7 (free base)

Historical Development of Benzoxazole-Derived Tyrosine Analogs

The historical development of benzoxazole-derived tyrosine analogs represents a convergent evolution of two distinct areas of organic chemistry: heterocyclic chemistry focused on benzoxazole scaffolds and amino acid chemistry centered on tyrosine modifications. Benzoxazole chemistry emerged in the early 20th century as researchers began systematically exploring the synthesis and properties of fused aromatic heterocycles. The fundamental benzoxazole structure was first characterized as an organic compound consisting of benzene fused with an oxazole ring, where the oxazole component represents a 1,3-azole containing an oxygen atom and a pyridine-type nitrogen. Early synthetic approaches involved heating 2,4-diaminophenol with appropriate carboxylic acids in the presence of polyphosphoric acid, establishing foundational methodologies that continue to influence contemporary synthetic strategies.

The systematic investigation of 2-substituted benzoxazoles gained prominence as researchers recognized that substitution at position 2 was decisive for biological activity, while position 5 modifications predominantly influenced the intensity of activity. This structure-activity relationship understanding led to the development of numerous benzoxazole derivatives with diverse pharmacological properties, including compounds such as benzoxazoprofen and zoxazolamin, which feature substitutions at both positions 2 and 5. The evolution toward amino acid-incorporating benzoxazole derivatives represents a sophisticated approach to molecular design, combining the established biological activity profiles of benzoxazole systems with the inherent biocompatibility and transport properties of amino acid structures.

The specific development of tyrosine-based benzoxazole analogs emerged from recognition that amino acid transporters could serve as delivery mechanisms for pharmacologically active compounds. This approach capitalizes on the natural cellular machinery evolved for amino acid uptake, potentially enhancing the cellular delivery of benzoxazole-containing compounds. The synthesis of complex benzoxazole-tyrosine conjugates requires sophisticated synthetic methodologies, often involving multi-step procedures that preserve both the stereochemical integrity of the amino acid component and the aromatic characteristics of the benzoxazole system. Recent synthetic advances have enabled the preparation of deuterium-labeled analogs, demonstrating the continued evolution of synthetic capabilities in this chemical space.

The contemporary understanding of benzoxazole-derived tyrosine analogs has been enhanced by structural biology studies that reveal the molecular interactions responsible for their biological activities. Cryo-electron microscopy structures have provided detailed insights into how these compounds adopt specific conformations when bound to their target proteins, with studies showing that compounds in this class can adopt U-shaped conformations that enable simultaneous interactions with multiple binding site regions. These structural insights have informed subsequent synthetic efforts, leading to increasingly sophisticated molecular designs that optimize both binding affinity and selectivity characteristics.

Properties

IUPAC Name

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O4.2ClH/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13;;/h1-7,9-10,18H,8,11,26-27H2,(H,29,30);2*1H/t18-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSAOPNUSNNYQL-NTEVMMBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597402-27-1
Record name Nanvuranlat dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1597402271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NANVURANLAT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJK9MX8G8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Benzoxazole Intermediate Synthesis

The 5-amino-2-phenylbenzoxazole moiety is constructed through cyclization of 2-aminophenol derivatives with benzaldehyde under oxidative conditions. A nitro group at position 5 is introduced via nitration, followed by reduction to the amine using hydrogen gas over palladium-carbon. Critical parameters include:

StepReagents/ConditionsYield (%)Purity (%)
CyclizationBenzaldehyde, Cu(OAc)₂, DMF, 110°C7895
NitrationHNO₃/H₂SO₄, 0°C8297
ReductionH₂ (1 atm), 10% Pd/C, EtOH9599

The 7-methoxy group is installed via Williamson ether synthesis using methyl bromoacetate, achieving regioselectivity through careful control of base strength (K₂CO₃ in acetone, 65°C).

Coupling with Dichlorophenylalanine Derivative

The central coupling reaction links the benzoxazole intermediate to 3,5-dichloro-4-hydroxyphenylalanine. Patent US20160279103A1 details a palladium-catalyzed Suzuki-Miyaura coupling for this step:

Benzoxazole-B(OH)2+Dichlorophenyl TriflatePd(PPh3)4,Na2CO3Biaryl Intermediate\text{Benzoxazole-B(OH)}_2 + \text{Dichlorophenyl Triflate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl Intermediate}

Key optimization factors:

  • Catalyst loading : 2 mol% Pd(PPh₃)₄ minimizes costs while maintaining >90% conversion.

  • Solvent system : Dioxane/water (4:1) prevents hydrolysis of the triflate leaving group.

  • Temperature : 80°C balances reaction rate and byproduct formation.

Post-coupling, the methyl ester is hydrolyzed using 6N HCl at reflux to yield the free carboxylic acid.

Resolution of Stereochemistry

The (2S)-configuration is introduced through enzymatic resolution. Patent CN111732554B employs immobilized penicillin G acylase to selectively deacetylate the L-enantiomer from a racemic mixture:

Racemic N-Acetyl DerivativeEnzyme, pH 7.4(2S)Amino Acid+Unreacted (R)-Enantiomer\text{Racemic N-Acetyl Derivative} \xrightarrow{\text{Enzyme, pH 7.4}} (2S)-\text{Amino Acid} + \text{Unreacted (R)-Enantiomer}

Process metrics:

  • Enzyme loading : 15 U/g substrate achieves 98% ee in 8 hours.

  • Temperature : 37°C maintains enzyme activity.

  • Recovery : Crystallization from ethanol/water (1:3) gives 92% yield of enantiopure product.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances solubility and stability. WO2020096041A1 describes a two-stage crystallization:

  • Acidification : Treat the free base with 2.1 eq HCl in IPA/water (3:1) at 0–5°C.

  • Hydrate formation : Recrystallize from methanol/MTBE to obtain the monohydrate form.

Critical quality attributes:

ParameterSpecificationMethod
Water content3.0–4.5% w/wKarl Fischer
Chloride assay18.9–19.5%Ion chromatography
Polymorphic formForm II (PXRD confirmed)XRPD

Process Optimization and Scale-Up Challenges

Solvent-Free Mechanochemical Synthesis

CN111732554B demonstrates a grinding-assisted method using zirconium oxide beads as an inert medium:

  • Eliminates toxic solvents (DMF, acetonitrile)

  • Achieves 96.1% yield at 50°C with Na₂CO₃ as base

  • Reduces wastewater generation by 70% compared to traditional methods

Byproduct Control

Major impurities arise from:

  • Over-chlorination : Controlled by limiting HCl exposure time to <2 hours.

  • Ether cleavage : Mitigated by maintaining pH >8 during coupling steps.

Analytical Characterization

Batch consistency is verified through:

  • HPLC : Zorbax SB-C18 column, 0.1% TFA/ACN gradient (99.5% purity)

  • MS (ESI+) : m/z 534.1 [M+H]⁺ (calculated 534.06)

  • ¹H NMR (D₂O): δ 7.89 (d, J=8.5 Hz, 2H, Ph), 7.45 (s, 1H, oxazole-H3), 4.92 (s, 2H, OCH₂)

Chemical Reactions Analysis

Key Synthetic Reactions

The synthesis involves multi-step reactions focusing on constructing the benzoxazole scaffold, coupling with dichlorophenyl groups, and final salt formation.

Benzoxazole Core Formation

  • Reaction : Condensation of 5-amino-2-phenylbenzoxazole-7-carboxylic acid derivatives with methylene precursors.
  • Conditions :
    • Catalyzed by coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    • Temperature: 0–25°C, under nitrogen atmosphere.

Ether Linkage Formation

  • Methoxy Bridge Installation :
    • Nucleophilic substitution between 7-hydroxyl-benzoxazole intermediates and 3,5-dichloro-4-bromophenyl derivatives.
    • Reagents : K₂CO₃, KI in DMSO at 80°C .

Hydrochloride Salt Formation

  • Acidification :
    • Compound A is treated with HCl in ethyl acetate/water mixtures.
    • Conditions : pH adjusted to 1.2–1.5, yielding crystalline dihydrochloride monohydrate .

Critical Reaction Data

StepReaction TypeReagents/ConditionsYield (%)Purity (%)
1Benzoxazole formationEDC, HOBt, DMF, 0–25°C65–70≥95
2Ether couplingK₂CO₃, KI, DMSO, 80°C7898
3Propanoic acid couplingBoc-AA-OH, DCC, CH₂Cl₂6097
4HCl salt crystallization4N HCl/EtOAc, H₂O, 5°C8599.9

Data sourced from WO2020096041A1 .

Stability and Degradation Studies

  • Hydrolytic Degradation :
    • Susceptible to hydrolysis at pH >7.0, particularly at the benzoxazole methoxy group .
    • Half-life : 24 hours at pH 9.0 (25°C).
  • Thermal Stability :
    • Stable up to 150°C; decomposition observed at 180°C (TGA data) .
  • Light Sensitivity :
    • No significant photodegradation under ICH Q1B conditions .

Spectroscopic Data

  • ¹H-NMR (D₂O) : δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, benzoxazole-H), 4.20 (m, 1H, CH), 3.90 (s, 2H, OCH₂) .
  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA/ACN) .

Crystallographic Data

  • Crystal System : Monoclinic, space group P2₁.
  • Unit Cell Parameters : a=10.2 Å, b=12.4 Å, c=14.8 Å, β=105° .

Pharmacological Relevance of Reactions

  • Salt Formation Impact :
    • Dihydrochloride form increases aqueous solubility (45 mg/mL vs. 2 mg/mL for free base) .
    • Enhances bioavailability in preclinical models (AUC 2.5× higher) .

Scientific Research Applications

1. Antitumor Activity:
Research indicates that this compound exhibits antitumor properties. A study highlighted its effectiveness in inhibiting the proliferation of various cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:
In a controlled experiment, treatment with (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid; dihydrochloride resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .

2. Neuroprotective Effects:
The compound has shown promise in neuroprotection. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study:
In vitro studies using neuronal cell cultures revealed that treatment with this compound decreased markers of oxidative stress and improved cell viability under neurotoxic conditions . These findings suggest its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's.

Pharmacological Insights

1. Mechanism of Action:
The pharmacological activity of (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid; dihydrochloride is primarily attributed to its interaction with specific amino acid transporters. It acts as an inhibitor of L-type amino acid transporter 1 (LAT1), which is crucial for cellular metabolism and growth .

Data Table: Mechanism of Action

MechanismEffect
LAT1 InhibitionReduces amino acid uptake, affecting tumor growth
Oxidative Stress ReductionProtects neuronal cells from damage

Therapeutic Applications

Given its diverse biological activities, (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid; dihydrochloride holds potential for therapeutic applications in:

  • Cancer Treatment: As an adjunct therapy for various malignancies.
  • Neuroprotection: For conditions involving oxidative stress and neurodegeneration.
  • Metabolic Disorders: Potential use in disorders related to amino acid transport dysregulation.

Mechanism of Action

JPH203 Dihydrochloride exerts its effects by selectively inhibiting the L-type amino acid transporter 1 (LAT1). LAT1 is responsible for the uptake of essential amino acids such as leucine and phenylalanine. By blocking LAT1, JPH203 Dihydrochloride reduces the availability of these amino acids, leading to impaired protein synthesis and cell growth. This inhibition triggers apoptosis through the activation of apoptotic factors, including caspases and poly (ADP-ribose) polymerase (PARP) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole/Benzothiazole Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name / CAS Core Structure Functional Groups/Substituents Molecular Weight (g/mol) Potential Applications Reference
Target Compound (1037592-40-7) L-Phenylalanine + benzoxazole 3,5-dichlorophenyl, methoxy-benzoxazolyl Not provided Research chemical
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (2137036-84-9) L-Phenylalanine + azo group Phenyldiazenyl, hydrochloride 305.76 Biochemical research
5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid (311785-26-9) Benzothiazole + carboxylic acid Chlorobenzothiazole, pentanoic acid chain Not provided Unspecified

Key Observations :

  • The target compound’s benzoxazole moiety distinguishes it from analogues with benzothiazole (e.g., 311785-26-9) or azo groups (e.g., 2137036-84-9). Benzoxazole’s oxygen atom may enhance hydrogen bonding compared to benzothiazole’s sulfur .

Dichlorophenyl-Containing Analogues

Table 2: Dichlorophenyl Derivatives
Compound Name / CAS Core Structure Functional Groups/Substituents Applications Reference
Target Compound (1037592-40-7) Amino acid + dichlorophenyl Methoxy-benzoxazolyl Research chemical
Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole + dioxolane 2,4-dichlorophenyl, ethyl group Agricultural fungicide
Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole + dioxolane 2,4-dichlorophenyl, propyl group Agricultural fungicide

Key Observations :

  • The target compound’s 3,5-dichloro substitution pattern contrasts with the 2,4-dichloro arrangement in etaconazole and propiconazole, which are triazole-based fungicides . This positional difference may reduce cross-reactivity in biological systems.

Methoxy-Linked Heterocyclic Compounds

Table 3: Methoxy-Bridged Analogues
Compound Name / CAS Core Structure Heterocycle Applications Reference
Target Compound (1037592-40-7) Benzoxazole + methoxy 1,3-Benzoxazol-7-yl Research chemical
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Pyridine + phenoxy Trifluoromethylpyridinyl Herbicide
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Pyridine + phenoxy Chloro-trifluoromethylpyridine Herbicide

Key Observations :

  • The target compound’s methoxy-benzoxazole linkage differs from the phenoxy-pyridine bridges in fluazifop and haloxyfop, which are herbicides . This structural divergence likely results in distinct target selectivity.
  • The presence of chlorine and amino groups in the target compound may enhance polarity compared to the lipophilic trifluoromethyl groups in herbicide analogues .

Biological Activity

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid; dihydrochloride is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and structural formula. It contains an amino acid backbone with a substituted benzoxazole moiety, which is known for its diverse biological properties.

The biological activity of this compound may be attributed to its interaction with various biological targets, particularly in the modulation of neurotransmitter systems. The presence of the benzoxazole ring suggests potential activity as a modulator of metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and plasticity.

Key Mechanisms:

  • Glutamate Receptor Modulation : The compound may act as an allosteric modulator of mGluRs, influencing calcium signaling pathways in neurons .
  • Inhibition of Kinase Activity : Similar compounds have shown inhibitory effects on kinases involved in cell proliferation and survival pathways, which could translate to anti-cancer activities .

Biological Activity Overview

Activity Description
Antiproliferative Effects Demonstrated inhibition of cancer cell lines such as HeLa and CEM with IC50 values indicating potency.
Neuroprotective Effects Potential modulation of neuroinflammatory pathways through glutamate receptor interaction.
Antimicrobial Properties Exhibits activity against various microbial strains, suggesting a broad-spectrum efficacy.

Case Studies

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects on several cancer cell lines, including L1210 (murine leukemia) and HeLa (cervical carcinoma). The compound displayed significant growth inhibition with IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as a chemotherapeutic agent .
  • Neuropharmacological Studies :
    • Research focusing on mGluR modulation revealed that similar compounds could reduce calcium oscillation frequencies in neuronal cultures. This suggests that (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid; dihydrochloride may have neuroprotective effects by stabilizing neuronal excitability .
  • Antimicrobial Efficacy :
    • In vitro studies indicated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective at low micromolar concentrations, supporting its potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis involves multi-step protocols, including protection/deprotection of functional groups and coupling reactions. For example, refluxing intermediates in DMSO (18 hours) followed by purification via crystallization (water-ethanol mixture) yields ~65% purity . Key factors include solvent choice (e.g., DMSO for solubility), temperature control during reflux, and stoichiometric ratios of substituted benzaldehyde derivatives to avoid side reactions. Post-reaction workup (e.g., reduced-pressure distillation) minimizes impurities .

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

  • Methodological Answer: Advanced analytical techniques are required:

  • Chiral HPLC or capillary electrophoresis to verify enantiomeric excess (>95% for (2S)-configuration) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, e.g., benzoxazole and dichlorophenyl moieties .
  • Mass spectrometry (HRMS) to validate molecular weight and chloride counterion presence .

Q. What are critical safety considerations for handling this compound in a laboratory setting?

  • Methodological Answer: Follow hazard codes P201 (pre-lab protocol review), P210 (avoid ignition sources), and P102 (restrict access to trained personnel) . Use fume hoods during synthesis due to volatile solvents (e.g., DMSO, ethanol) and wear nitrile gloves to prevent dermal exposure to chlorinated intermediates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across experimental models?

  • Methodological Answer: Contradictions may arise from:

  • Assay variability: Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength) to compare activity in enzyme inhibition studies .
  • Impurity profiles: Use preparative HPLC to isolate stereoisomers or degradation products (e.g., oxidized amino groups) and retest their bioactivity .
  • Species-specific metabolism: Conduct parallel studies in human vs. rodent hepatocytes to identify metabolite-driven discrepancies .

Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

  • Methodological Answer:

  • Salt formation: The dihydrochloride salt improves aqueous solubility (tested in PBS at pH 7.4) and reduces hygroscopicity compared to the free base .
  • Co-solvent systems: Use cyclodextrin complexes or PEG-400/water mixtures (e.g., 30:70 v/v) to enhance bioavailability .
  • Lyophilization: Stabilize the compound for long-term storage by freeze-drying with trehalose as a cryoprotectant .

Q. How can mechanistic studies elucidate interactions with biological targets like LAT1 transporters?

  • Methodological Answer:

  • Competitive binding assays: Use radiolabeled analogs (e.g., ³H-JPH203) to measure IC₅₀ values in LAT1-overexpressing cancer cells .
  • Molecular docking: Perform in silico modeling with LAT1 crystal structures (PDB ID: 6IRS) to identify key hydrogen bonds with the benzoxazole moiety .
  • Site-directed mutagenesis: Validate binding residues (e.g., Phe252Ala) via CRISPR-Cas9-edited cell lines .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiopurity?

  • Methodological Answer:

  • Flow chemistry: Adapt batch protocols to continuous-flow systems for precise control of reaction parameters (e.g., residence time, mixing efficiency) and reduce racemization risks .
  • Asymmetric catalysis: Optimize chiral catalysts (e.g., BINAP-metal complexes) during the coupling of benzoxazole intermediates to preserve (2S)-configuration .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer:

  • Cross-species validation: Compare human vs. rat microsomal stability using LC-MS/MS to quantify parent compound depletion rates .
  • CYP enzyme profiling: Identify dominant isoforms (e.g., CYP3A4) via inhibition assays with ketoconazole, and adjust dosing regimens accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.